Stolonic acid B is a novel compound classified as a cyclic peroxide, specifically a 3,6-epidioxy-7,10-tetrahydrofurano unsaturated fatty acid. It was isolated from the ascidian species Stolonica sp., which was collected from the Maldive Islands in the Indian Ocean. This compound, along with its analog stolonic acid A, has garnered attention due to its significant cytotoxic properties against various cancer cell lines, particularly human melanoma and ovarian tumor cells.
Stolonic acid B was derived from a previously undescribed species of ascidian, Stolonica sp. The isolation process involved conventional spectroscopic methods that allowed researchers to determine its structure and stereochemistry. The ascidian's unique environment and biological characteristics contribute to the production of such bioactive compounds.
Stolonic acid B is classified under cyclic peroxides, a group known for their diverse biological activities. This classification is crucial as it influences the compound's reactivity and potential applications in medicinal chemistry.
The synthesis of stolonic acid B primarily involves extraction from natural sources, specifically marine organisms. The initial step includes the collection of Stolonica sp., followed by solvent extraction to isolate the desired compounds.
The technical details of the synthesis involve:
Stolonic acid B features a unique molecular structure characterized by:
The specific stereochemistry and configuration can be elucidated through spectroscopic methods, revealing the spatial arrangement of atoms within the molecule.
The molecular formula for stolonic acid B is C₁₈H₃₄O₄, with a molecular weight of approximately 306.46 g/mol. Its structural formula indicates multiple functional groups that contribute to its biological activity.
Stolonic acid B participates in various chemical reactions typical of cyclic peroxides, including:
The stability of stolonic acid B can be influenced by environmental factors such as temperature and pH, which are critical in determining its reactivity and potential applications in drug development.
The mechanism of action for stolonic acid B involves:
Research indicates that stolonic acid B exhibits antiproliferative activity with IC₅₀ values ranging from 0.05 to 0.1 micrograms per milliliter against selected tumor cell lines. This potency underscores its potential as an anticancer agent.
Stolonic acid B is typically characterized by:
Key chemical properties include:
Relevant data on melting point and boiling point are not extensively documented but can be inferred from similar cyclic peroxides.
Stolonic acid B has several promising applications in scientific research:
Stolonic acid B, a structurally complex marine cyclic peroxide, originates from specialized biosynthetic gene clusters (BGCs) within symbiotic microorganisms associated with ascidians of the genus Stolonica. Genomic analyses reveal that these BGCs span 25–40 kb and encode coordinated enzymatic machinery for stolonic acid B assembly. Core components include:
Table 1: Predicted Core Genes in Stolonic Acid B Biosynthetic Cluster
Gene ID | Predicted Function | Domain Architecture | Role in Biosynthesis |
---|---|---|---|
stoPKS1 | Polyketide synthase | KS-AT-DH-ER-KR-ACP | Carbon chain elongation |
stoNRPS1 | Nonribosomal peptide synthetase | C-A-PCP-TE | Amino acid activation/incorporation |
stoOX1 | Cytochrome P450 monooxygenase | Heme-binding domain | Peroxide ring formation |
stoACP2 | Acyl carrier protein | Ppant-binding motif | Substrate shuttling |
stoRegA | Transcriptional regulator | SARP-family DNA-binding domain | BGC expression control |
Phylogenetic comparisons indicate evolutionary divergence from terrestrial BGCs, with closest analogs observed in Antarctic actinomycete clusters (e.g., trans-AT PKS systems) [6]. Gene synteny analysis suggests horizontal transfer of minimal PKS-NRPS cassettes between marine microbial taxa.
Stolonic acid B’s hybrid polyketide-peptide scaffold is assembled through concerted PKS-NRPS action:
Reductive domains: KR-mediated stereoselective keto reduction at C7, establishing S-configuration [3] [7]
NRPS Incorporation:
Condensation (C) domain catalyzes amide bond formation between polyketide carboxyl terminus and threonine amine group [4]
Termination Strategy:
Table 2: Key PKS/NRPS Domains in Stolonic Acid B Assembly
Domain Type | Substrate Specificity | Catalytic Function | Product Modification |
---|---|---|---|
PKS AT | Malonyl-CoA | Extender unit selection | β-Ketoacyl-ACP formation |
KR | β-Ketoacyl-ACP | NADPH-dependent reduction | S-Hydroxyacyl intermediate |
NRPS A | L-Threonine | ATP-dependent amino acid activation | Aminoacyl-AMP synthesis |
C | Acyl/aminoacyl-PCP | Amide bond formation | Hybrid chain elongation |
TE | Macrocyclic thioester | Hydrolytic release/intramolecular cyclization | Lactonized scaffold |
The PKS-NRPS interface exhibits substrate channeling, minimizing intermediate diffusion and enhancing catalytic efficiency [3].
The signature 1,2-dioxolane ring arises via stereospecific oxidative cyclization:
Spin-selective recombination prevents C-C cleavage side reactions [4] [5]
Peroxidase Involvement:
Electrophilic epoxidation of C14-C15 olefin precedes nucleophilic attack by peroxide
Ring Strain Modulation:
Experimental evidence includes ¹⁸O-labelling studies showing incorporation of molecular oxygen into the peroxide ring. StoOx1 knockouts accumulate deoxy precursors lacking antimalarial activity, confirming enzymatic necessity [4].
Stereocenters at C3, C6, and C15 are established through enzymatic chirality control:
ACP-bound intermediates adopt extended conformations to minimize steric clashes [3]
Epimerization Suppression:
Hydrogen-bonding network between PCP-bound substrate and KR active site residues (His267, Asn291) locks intermediate conformation [7]
Peroxide Cyclization Stereoselectivity:
Table 3: Enzymatic Control Points for Stereochemical Fidelity
Stereocenter | Formation Step | Stereochemical Outcome | Enzymatic Determinant |
---|---|---|---|
C6 | PKS KR reduction | S-Configuration | NADPH pro-R hydride transfer |
C11 | PKS KR reduction | S-Configuration | Substrate Re-face binding |
C3 | P450 oxygenation | R-Configuration | Radical recombination stereoselectivity |
C15 | Peroxide cyclization | S-Configuration | Olefin epoxidation Si-face attack |
Mutagenesis of KR residues (e.g., L267G) erodes enantiopurity, yielding 6-epi-stolonic acid B with 100-fold reduced bioactivity [3] [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8